2,4-dinitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide
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Overview
Description
2,4-dinitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide is a complex organic compound characterized by the presence of nitro groups and a pentafluorophenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4-dinitroaniline with pentafluorobenzoyl chloride under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
2,4-dinitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2,4-dinitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-dinitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and pentafluorophenyl moiety contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
2,4-dinitroaniline: Shares the nitro groups but lacks the pentafluorophenyl group.
3,5-dinitro-N-(2,3,4,5,6-pentafluorobenzyl)benzamide: Similar structure but with a different substitution pattern on the benzamide core.
Uniqueness
2,4-dinitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide is unique due to the combination of nitro groups and a pentafluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C13H4F5N3O5 |
---|---|
Molecular Weight |
377.18 g/mol |
IUPAC Name |
2,4-dinitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide |
InChI |
InChI=1S/C13H4F5N3O5/c14-7-8(15)10(17)12(11(18)9(7)16)19-13(22)5-2-1-4(20(23)24)3-6(5)21(25)26/h1-3H,(H,19,22) |
InChI Key |
XJNCZFSNOVXYPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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